molecular formula C18H15BrO4 B014804 7-O-w-Bromopropyldaidzein CAS No. 309252-38-8

7-O-w-Bromopropyldaidzein

Cat. No.: B014804
CAS No.: 309252-38-8
M. Wt: 375.2 g/mol
InChI Key: JMDIKMSOYUTVEL-UHFFFAOYSA-N
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Description

7-O-w-Bromopropyldaidzein is a synthetic derivative of daidzein, a naturally occurring isoflavone found in soybeans and other legumes. This compound is known for its potent inhibitory effects on aldehyde dehydrogenase isozyme 2 (ALDH2), making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-w-Bromopropyldaidzein typically involves the bromination of daidzein followed by the introduction of a propyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of the product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-O-w-Bromopropyldaidzein undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized forms of this compound.

    Reduction Reactions: De-brominated derivatives.

Scientific Research Applications

7-O-w-Bromopropyldaidzein has a wide range of applications in scientific research:

Mechanism of Action

7-O-w-Bromopropyldaidzein exerts its effects primarily through the inhibition of aldehyde dehydrogenase isozyme 2 (ALDH2). The compound binds to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. This inhibition leads to the accumulation of aldehydes, which can have various biochemical effects depending on the context .

Comparison with Similar Compounds

Similar Compounds

    7-O-Ethyldaidzein: Another derivative of daidzein with similar inhibitory effects on ALDH2.

    Daidzin: A naturally occurring isoflavone that also inhibits ALDH2 but with different potency and selectivity.

    7-O-[2-(1,3-Dioxanyl)ethyl]daidzein: A synthetic derivative with potent ALDH2 inhibitory activity.

Uniqueness

7-O-w-Bromopropyldaidzein is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable tool for studying the structure-activity relationships of ALDH2 inhibitors and for developing new therapeutic agents .

Properties

IUPAC Name

7-(3-bromopropoxy)-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-7,10-11,20H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDIKMSOYUTVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393998
Record name 7-O-w-Bromopropyldaidzein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309252-38-8
Record name 7-O-w-Bromopropyldaidzein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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